5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S3/c11-18(14,15)10-7-6-9(16-10)17(12,13)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLVRDAYMHUGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342332 | |

| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-37-0 | |

| Record name | 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its reactive sulfonyl chloride moiety and the electronically distinct phenylsulfonyl-substituted thiophene core. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for structural elucidation. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided, grounded in established chemical principles. This guide is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and the development of novel organic materials.

Introduction

This compound is a bifunctional organic compound featuring a central thiophene ring substituted with a phenylsulfonyl group at the 5-position and a sulfonyl chloride group at the 2-position. The presence of two distinct sulfur-containing functional groups with different reactivity profiles makes it a versatile building block in organic synthesis. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the thiophene ring, impacting its reactivity and spectroscopic characteristics. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides a detailed exposition of its structural characterization through modern spectroscopic techniques and a reliable synthetic protocol.

Molecular Structure and Properties

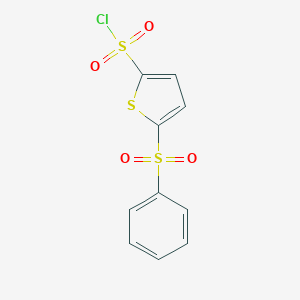

The structural representation of this compound is depicted below. Key physical and chemical properties are summarized in the subsequent table.

Caption: Molecular Structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₄S₃ | [1] |

| Molecular Weight | 322.81 g/mol | [2] |

| Appearance | Colorless to brown low melting solid or liquid | [3][4] |

| Melting Point | 103 °C | [2] |

| Boiling Point | 519.7 ± 35.0 °C (Predicted) | [2] |

| CAS Number | 166964-37-0 | [1][2][3][4][5][] |

| InChI Key | GSLVRDAYMHUGTF-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | [1] |

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the thiophene and phenyl rings. The powerful electron-withdrawing effects of the sulfonyl chloride and phenylsulfonyl groups will significantly deshield the thiophene protons, shifting them downfield.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | m | - | 2H, ortho-protons of phenyl ring |

| ~ 7.6 - 7.8 | m | - | 3H, meta- and para-protons of phenyl ring |

| ~ 7.9 | d | ~ 4.0 | 1H, Thiophene H3 |

| ~ 7.7 | d | ~ 4.0 | 1H, Thiophene H4 |

Interpretation: The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho-protons (adjacent to the sulfonyl group) will be the most deshielded. The thiophene protons will appear as two doublets due to coupling with each other. Their exact chemical shifts are influenced by the anisotropic effects and the strong electron-withdrawing nature of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons directly attached to the sulfur atoms and the carbon bearing the sulfonyl chloride group will be significantly downfield.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Thiophene C2 (bearing -SO₂Cl) |

| ~ 140 - 145 | Thiophene C5 (bearing -SO₂Ph) |

| ~ 138 - 142 | Phenyl C1 (ipso-carbon) |

| ~ 134 - 137 | Phenyl C4 (para-carbon) |

| ~ 129 - 132 | Phenyl C2, C6 (ortho-carbons) |

| ~ 127 - 129 | Phenyl C3, C5 (meta-carbons) |

| ~ 130 - 133 | Thiophene C3 |

| ~ 128 - 131 | Thiophene C4 |

Interpretation: The chemical shifts of the thiophene carbons are highly dependent on the positions of the strong electron-withdrawing groups. The quaternary carbons (C2, C5, and the ipso-carbon of the phenyl ring) will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the sulfonyl chloride and sulfone functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1380 - 1410 | Strong | Asymmetric SO₂ stretch (Sulfonyl Chloride) |

| ~ 1170 - 1200 | Strong | Symmetric SO₂ stretch (Sulfonyl Chloride) |

| ~ 1320 - 1350 | Strong | Asymmetric SO₂ stretch (Sulfone) |

| ~ 1140 - 1160 | Strong | Symmetric SO₂ stretch (Sulfone) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1580, 1480, 1440 | Medium-Weak | Aromatic C=C stretch |

| ~ 750 - 800 | Strong | C-S stretch |

| ~ 690, 740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in both the sulfonyl chloride and the phenylsulfonyl groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 322 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |

| 324 | Low | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 287 | High | [M - Cl]⁺ |

| 223 | Moderate | [M - SO₂Cl]⁺ |

| 141 | Moderate | [C₆H₅SO₂]⁺ |

| 125 | High | [C₄H₂S-SO₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Data obtained from PubChem.[1]

Interpretation: The fragmentation pattern is consistent with the structure. The loss of a chlorine radical from the molecular ion is a common fragmentation pathway for sulfonyl chlorides.[8] Subsequent loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of sulfonyl-containing compounds.[9] The presence of fragments corresponding to the phenylsulfonyl cation and the thiophene sulfonyl cation further corroborates the structure.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from thiophene: Friedel-Crafts acylation followed by chlorosulfonylation. A more direct approach involves the chlorosulfonylation of 2-(phenylsulfonyl)thiophene. Below is a detailed protocol for the latter, which is generally more efficient.

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Reagents:

-

2-(Phenylsulfonyl)thiophene

-

Chlorosulfonic acid (handle with extreme care in a fume hood)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-(phenylsulfonyl)thiophene (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagent: Carefully add chlorosulfonic acid (3.0 - 5.0 eq) dropwise to the stirred solution of 2-(phenylsulfonyl)thiophene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Safety Precautions:

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching step is exothermic and should be performed slowly and with caution.

Conclusion

References

- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]

- 3. This compound | 166964-37-0 [chemicalbook.com]

- 4. This compound | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chem-casts.com [chem-casts.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a profound understanding of NMR is indispensable for the unambiguous characterization of novel chemical entities. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block. We will dissect the theoretical underpinnings that govern its spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra, reinforced by advanced 2D NMR correlation techniques.

Introduction: The Structural Significance of this compound

This compound is a disubstituted thiophene derivative featuring two potent electron-withdrawing groups: a phenylsulfonyl group at the C5 position and a sulfonyl chloride group at the C2 position.[1][2] The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmacologically active agents.[3] The dual sulfonyl functionalities make this compound a versatile intermediate for synthesizing complex molecules, potentially for applications in treating inflammation or cancer.[4]

Given its potential utility, precise structural verification is paramount. NMR spectroscopy is the definitive method for this purpose, offering a non-destructive and highly detailed fingerprint of the molecular architecture.[5] This guide serves as a comprehensive resource for understanding and predicting the NMR characteristics of this specific, and structurally illustrative, compound.

Molecular Architecture and Its NMR Implications

The key to interpreting the NMR spectrum of this compound lies in understanding its electronic and structural features. The molecule is composed of a central thiophene ring, flanked by two powerful sulfonyl-based substituents.

Caption: Experimental workflow from sample preparation to structural analysis.

Predicted Spectra and In-Depth Interpretation

Based on established principles of substituent effects, we can predict the NMR spectra with a high degree of confidence. [6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in two distinct regions: the thiophene region and the phenyl region.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H4 | 7.9 - 8.2 | Doublet (d) | JH3-H4 ≈ 4.0 Hz | 1H | Located between two strongly deshielding sulfonyl groups. |

| H3 | 7.7 - 8.0 | Doublet (d) | JH3-H4 ≈ 4.0 Hz | 1H | Adjacent to the -SO₂Cl group; deshielded. |

| H-ortho | 7.9 - 8.1 | Multiplet (m) | - | 2H | Deshielded by the adjacent sulfonyl group. |

| H-para | 7.6 - 7.8 | Multiplet (m) | - | 1H | Least deshielded proton on the phenyl ring. |

| H-meta | 7.5 - 7.7 | Multiplet (m) | - | 2H | Shielded relative to the ortho protons. |

Analysis of Causality:

-

Thiophene Protons (H3, H4): These two protons will appear as a pair of doublets due to mutual coupling (J3,4). The typical coupling constant for adjacent protons on a thiophene ring is in the range of 3.5-5.0 Hz. [9]Both protons are significantly shifted downfield from unsubstituted thiophene (~7.1-7.3 ppm) [10]because they are on a thiophene ring substituted with two powerful electron-withdrawing groups.

-

Phenyl Protons: The protons of the phenylsulfonyl group will appear as a complex multiplet pattern integrating to 5 protons. The ortho protons are most deshielded due to their proximity to the sulfonyl group. The meta and para protons will resonate at slightly higher fields.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as all carbons are chemically unique.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 145 - 150 | Quaternary carbon directly attached to the -SO₂Cl group; highly deshielded. |

| C5 | 148 - 153 | Quaternary carbon directly attached to the -SO₂Ph group; highly deshielded. |

| C4 | 135 - 140 | Protonated carbon adjacent to C5; significantly deshielded. |

| C3 | 133 - 138 | Protonated carbon adjacent to C2; significantly deshielded. |

| C-ipso | 138 - 142 | Quaternary phenyl carbon attached to the sulfonyl group. |

| C-para | 134 - 137 | Protonated phenyl carbon. |

| C-ortho | 129 - 132 | Protonated phenyl carbons. |

| C-meta | 127 - 130 | Protonated phenyl carbons. |

Analysis of Causality:

-

The chemical shifts of the thiophene carbons are heavily influenced by the substituents. [7]Carbons C2 and C5, being directly bonded to the sulfonyl groups, experience the strongest deshielding effect and will appear furthest downfield.

-

The remaining thiophene carbons, C3 and C4, are also shifted significantly downfield compared to unsubstituted thiophene (C2/C5 ≈ 125 ppm, C3/C4 ≈ 127 ppm).

-

The phenyl carbon shifts are typical for a monosubstituted benzene ring with a strong electron-withdrawing group.

Trustworthiness through 2D NMR: A Self-Validating System

While 1D NMR provides substantial evidence, unambiguous assignment is definitively achieved using two-dimensional (2D) NMR techniques. This multi-technique approach creates a self-validating dataset, ensuring the highest level of scientific integrity. [11][12]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak will be observed connecting the signals of H3 and H4, confirming their adjacency on the thiophene ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the H3 signal to the C3 signal, H4 to C4, and the various phenyl proton signals to their corresponding carbon signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. Key expected correlations include:

-

H3 correlating to C2, C4, and C5.

-

H4 correlating to C2, C3, and C5.

-

The ortho-protons of the phenyl ring correlating to the ipso-carbon and meta-carbons.

-

Caption: Logic diagram showing how 2D NMR validates 1D data for unambiguous structure elucidation.

Conclusion

The NMR spectra of this compound are a rich source of structural information, directly reflecting the molecule's unique electronic environment. The powerful deshielding effects of the two sulfonyl groups dominate the spectra, shifting all aromatic proton and carbon signals significantly downfield. A systematic approach, beginning with a robust experimental protocol and combining 1D spectral analysis with the correlational power of 2D NMR, allows for a complete and confident assignment of every nucleus. For the medicinal chemist or materials scientist, this level of analytical rigor is not merely academic; it is the foundation upon which successful research and development are built.

References

Sources

- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 166964-37-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride

This compound is a heteroaromatic compound of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, featuring two reactive sulfonyl groups on a thiophene scaffold, makes it a versatile building block for synthesizing a diverse range of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of biological activities.[2] The precise characterization of this molecule is paramount for ensuring the purity, stability, and ultimate success of synthetic pathways in pharmaceutical research.

Mass spectrometry (MS) stands as the quintessential analytical technique for the definitive structural elucidation and purity assessment of such molecules.[3] Its unparalleled sensitivity and ability to provide exact mass and fragmentation data are indispensable. This guide offers a comprehensive, field-proven perspective on the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each methodological choice. We will explore optimal sample handling, ionization strategies, and the intricate fragmentation pathways that serve as the molecule's unique fingerprint.

Foundational Knowledge: Physicochemical Properties

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. The molecular formula of this compound is C₁₀H₇ClO₄S₃.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₄S₃ | PubChem[4] |

| Average Molecular Weight | 322.81 g/mol | ChemicalBook[5] |

| Monoisotopic Mass | 321.9194999 Da | PubChem[4] |

| Key Structural Features | Phenyl ring, Thiophene ring, Two Sulfonyl groups, One Sulfonyl chloride | General Chemical Knowledge |

| Reactivity Concern | The sulfonyl chloride group is moisture-sensitive and can hydrolyze. | General Chemical Knowledge |

The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise identification and formula confirmation. The presence of chlorine and sulfur atoms will produce a distinct isotopic pattern that is crucial for validation.

Below is the chemical structure of the target analyte, which dictates its fragmentation behavior.

Caption: Chemical structure of this compound.

The Critical First Step: Sample Preparation

The integrity of mass spectrometry data is contingent upon meticulous sample preparation.[6][7] Given the reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis, certain precautions are non-negotiable.

Causality Behind Protocol Choices:

-

Solvent Selection: The choice of solvent is critical. It must completely solubilize the analyte while being compatible with the chosen ionization technique. For Electrospray Ionization (ESI), volatile organic solvents like acetonitrile or methanol are ideal.[8] Crucially, anhydrous solvents must be used to prevent the conversion of the sulfonyl chloride to the corresponding sulfonic acid, which would introduce an interfering species at M+2 Da (Cl replaced by OH) and complicate spectral interpretation.

-

Analyte Concentration: Overly concentrated samples can lead to signal suppression, detector saturation, and source contamination.[9] A starting concentration of approximately 10 µg/mL is recommended for initial screening, with further dilution as necessary to achieve optimal signal-to-noise ratios.[9]

-

Filtration: All samples must be filtered through a 0.22 µm filter to remove particulate matter that could clog the delicate tubing of the LC-MS system.[8]

Experimental Protocol: Sample Preparation for LC-MS Analysis

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the solid in 1 mL of anhydrous acetonitrile in a clean, dry glass vial. Ensure complete dissolution.

-

-

Working Solution Preparation (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

-

Add 990 µL of anhydrous acetonitrile to dilute the sample to the final working concentration.

-

-

Final Dilution and Filtration:

-

For direct infusion, a further 10-fold dilution (to 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid is often beneficial for promoting ionization.

-

For LC-MS, transfer the working solution to a 2 mL autosampler vial.

-

If any cloudiness or precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter (preferably PTFE for chemical compatibility) before being placed in the autosampler.[8][9]

-

Ionization and Analysis: Choosing the Right Tools

The transition of the analyte from the solution phase to a charged, gas-phase ion is the heart of the mass spectrometry experiment. The choice of ionization technique is dictated by the analyte's polarity and thermal stability.

Ionization Technique: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[10]

-

Expertise & Rationale: ESI is a 'soft' ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process. This is crucial for preserving the intact molecule and observing the molecular ion, which is the primary piece of information for confirming molecular weight. Hard ionization techniques like Electron Impact (EI) would cause extensive and immediate fragmentation, likely preventing the observation of the parent ion.[11]

-

Ionization Mode: Analysis should be conducted in both positive and negative ion modes.

-

Positive Ion Mode (+ESI): Protonation of the molecule ([M+H]⁺) can occur, likely on one of the sulfonyl oxygens. Adduct formation with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) is also common.

-

Negative Ion Mode (-ESI): While less intuitive for this molecule, it's possible to form adducts like [M+Cl]⁻ or [M+HCOO]⁻ from the mobile phase. Exploring both polarities ensures all potential ionization pathways are investigated.

-

Mass Analyzer: The Power of High Resolution

While quadrupole analyzers are workhorses for routine analysis, high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap instruments provide a significant advantage.

-

Trustworthiness through Accuracy: HRMS provides a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, providing an exceptional level of confidence in the identification and distinguishing it from other potential isobaric (same nominal mass) contaminants.

Decoding the Spectrum: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying structure. The fragmentation of aromatic sulfonyl compounds follows predictable pathways.[12][13][14]

Predicted Fragmentation Pathways

The structure of this compound suggests several likely points of cleavage under CID conditions:

-

Loss of Chlorine: The S-Cl bond is relatively labile. Loss of a chlorine atom (35/37 Da) from the molecular ion is a highly probable initial fragmentation step.[3][12]

-

Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da).[3][15][16] This can occur from either the thiophene-2-sulfonyl chloride moiety or the phenylsulfonyl group.

-

Cleavage of the Phenyl-Sulfur Bond: This can lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a benzenesulfonyl radical loss.

-

Cleavage of the Thiophene-Sulfur Bond: Breakage of the bond between the thiophene ring and the phenylsulfonyl group can occur.

-

Ring Fragmentation: The thiophene ring itself may fragment under higher collision energies.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Table 2: Predicted Key Fragments and Their High-Resolution Masses

| Ion Description | Proposed Formula | Calculated m/z ([M+H]⁺) |

| Protonated Molecule | C₁₀H₈ClO₄S₃⁺ | 322.9272 |

| Loss of Cl | C₁₀H₈O₄S₃⁺ | 288.9606 |

| Loss of SO₂ | C₁₀H₈ClO₂S₂⁺ | 259.9548 |

| Loss of SO₂Cl | C₁₀H₈O₂S₂⁺ | 224.9936 |

| Loss of Phenylsulfonyl group | C₄H₃ClO₂S₂⁺ | 181.9232 |

| Benzenesulfonyl cation | C₆H₅O₂S⁺ | 141.0005 |

| Phenyl cation | C₆H₅⁺ | 77.0386 |

Note: Calculated m/z values are for the most abundant isotopes and assume protonation.

A Validated Workflow: Experimental Protocol

This section provides a robust starting point for method development. Parameters should be optimized based on the specific instrument used.

Caption: Experimental workflow for the LC-MS/MS analysis.

Protocol: LC-MS/MS Method Parameters

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.[3]

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 10% B

-

12.1-15 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 600 L/hr at 350 °C.

-

MS¹ Scan Range: m/z 100 – 500.

-

MS² (Data-Dependent Acquisition):

-

Isolate and fragment the top 3 most intense ions from the MS¹ scan.

-

Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to capture a wide range of fragments.

-

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a robust and definitive method for its structural verification and purity assessment. By employing a systematic approach grounded in an understanding of the molecule's chemical nature, researchers can generate high-quality, trustworthy data. The keys to success are meticulous, anhydrous sample preparation, the use of soft ionization (ESI), and the structural elucidation power of high-resolution tandem mass spectrometry. The fragmentation patterns discussed herein, particularly the characteristic losses of chlorine and sulfur dioxide, provide a reliable analytical fingerprint. This guide provides the foundational knowledge and validated protocols necessary for researchers, scientists, and drug development professionals to confidently integrate this analysis into their workflows, ensuring the integrity of their synthetic products and advancing their research objectives.

References

- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

- Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- This compound. ChemicalBook.

- Sample prepar

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- How to Prepare Sample for Mass Spectrometry?. Mtoz Biolabs.

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford.

- Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. RSC Publishing.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- Sample preparation for mass spectrometry. Thermo Fisher Scientific.

- Mass spectral fragmentations of sulfonates. Supporting Information, Environmental Science & Technology.

- This compound CAS#: 166964-37-0. ChemicalBook.

- Electrospray ioniz

- Mass 2021 2 (Electron impact). Slideshare.

- mass spectra - fragmentation p

Sources

- 1. This compound | 166964-37-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]

- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aaqr.org [aaqr.org]

An In-depth Technical Guide to 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (CAS Number: 166964-37-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug discovery. While specific research on this compound (CAS 166964-37-0) is not extensively published, this guide synthesizes available data, established chemical principles, and insights from structurally related compounds to offer a robust resource for researchers. The information presented herein is intended to catalyze further investigation into its chemical properties and potential therapeutic applications.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound containing both a sulfone and a sulfonyl chloride moiety attached to a central thiophene ring. This unique combination of functional groups imparts specific reactivity and potential for biological activity.

| Property | Value | Source |

| CAS Number | 166964-37-0 | [1][2][3] |

| IUPAC Name | 5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | [1] |

| Synonyms | 2-Benzenesulfonylthiophene-5-sulfonyl chloride, 5-Phenylsulfonyl-2-thiophenesulfonyl chloride | [1][2] |

| Molecular Formula | C₁₀H₇ClO₄S₃ | [1][4] |

| Molecular Weight | 322.81 g/mol | [1][4] |

| Melting Point | 102-104 °C | [5] |

| Boiling Point (Predicted) | 519.7 ± 35.0 °C | [4] |

| Density (Predicted) | 1.582 ± 0.06 g/cm³ | [4] |

| Appearance | Solid (form not specified) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Phenylsulfonyl)thiophene

-

To a stirred solution of thiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C under a nitrogen atmosphere.

-

Slowly add benzenesulfonyl chloride (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(phenylsulfonyl)thiophene.

Step 2: Chlorosulfonation of 2-(Phenylsulfonyl)thiophene

-

Cool chlorosulfonic acid (excess, e.g., 5 equivalents) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to vent HCl gas.

-

Slowly add 2-(phenylsulfonyl)thiophene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. The phenylsulfonyl group is a deactivating but para-directing group, and since the 5-position of the thiophene ring is electronically favored for electrophilic substitution, the chlorosulfonation is expected to occur at this position.

-

After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.

-

Reaction with Nucleophiles: The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

-

Moisture Sensitivity: Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.[4]

-

Thermal Stability: The compound is expected to be reasonably stable at room temperature but may decompose at elevated temperatures.

Safety and Handling:

-

Corrosive: this compound is classified as corrosive and can cause severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Therapeutic Applications

While direct biological studies on this compound are limited, its structural motifs are present in numerous compounds with demonstrated therapeutic potential, particularly in the areas of oncology and inflammation.[2]

Anticancer Activity

Thiophene-containing molecules are a well-established class of anticancer agents.[6][7] The proposed anticancer activity of this compound is likely to involve multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism of action is the induction of apoptosis in cancer cells through the intrinsic pathway. This is a common mechanism for many chemotherapeutic agents.

Caption: Proposed mechanism of action for anticancer activity via apoptosis induction.

Anti-inflammatory Activity

Thiophene derivatives have also been extensively investigated for their anti-inflammatory properties.[8][9] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the modulation of pro-inflammatory signaling pathways like NF-κB. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and phenyl rings. The chemical shifts and coupling patterns would provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing additional structural evidence. The PubChem database lists major mass-to-charge ratios for this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl chloride (S=O stretch, S-Cl stretch) and sulfone (S=O stretch) functional groups, as well as bands corresponding to the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method would be suitable for this purpose.

Representative HPLC Method (Proposed)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Future Directions and Research Opportunities

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive analytical data (NMR, IR, MS), is a critical first step.

-

Biological Screening: A thorough evaluation of its anticancer and anti-inflammatory activities against a panel of cancer cell lines and in relevant inflammatory models is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound would provide valuable insights into the structural features required for optimal activity and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its further development as a drug candidate.

References

-

PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Synthesis of 5-chloro-2-thienylsulfonyl chloride - PrepChem.com. [Link]

- US11564916B2 - Pharmaceutical composition and administrations thereof - Google P

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - AWS. [Link]

-

N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed. [Link]

- US11564926B2 - Methods of synthesizing thyroid hormone analogs and polymorphs thereof - Google P

- US6896964B2 - Treated rubber and products made there

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. [Link]

-

An updated evolutionary classification of CRISPR-Cas systems including rare variants. [Link]

-

Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles - PubMed. [Link]

-

Thiophene-2-sulfonyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

2-Thiophenesulfonyl chloride - the NIST WebBook. [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. [Link]

-

Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition - MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - Semantic Scholar. [Link]

-

The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - MDPI. [Link]

-

This compound, 90% Purity ... [Link]

-

Thiophene-2-sulfonyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem - NIH. [Link]

-

Vihasibio Sciences PVT LTD, - Product List | PDF - Scribd. [Link]

-

5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]

Sources

- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 166964-37-0 [chemicalbook.com]

- 3. This compound | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Electrophilicity of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride

Executive Summary

5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiophene core bearing two potent electron-withdrawing sulfonyl groups, imparts a unique and powerful dual electrophilicity. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the two primary electrophilic centers: the exceptionally reactive sulfonyl chloride moiety and the electron-deficient thiophene ring. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and discuss its strategic application in the synthesis of complex sulfonamide-based drug candidates. This document is intended for scientists and professionals seeking to leverage the distinct chemical properties of this versatile building block.

Introduction: A Scaffold of Strategic Importance

The convergence of robust synthetic utility and biological relevance is a cornerstone of modern drug discovery. Within this landscape, specific molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. This compound represents a confluence of two such critical components: the thiophene ring and the sulfonamide functional group.

The Thiophene Scaffold in Drug Discovery

The thiophene ring is a bioisostere of the benzene ring, offering similar steric properties but with distinct electronic characteristics and additional vectors for molecular interactions.[1] Its electron-rich nature and capacity for diverse substitutions have cemented its role in a multitude of FDA-approved drugs, targeting conditions from inflammation to cancer.[1] The sulfur heteroatom can participate in hydrogen bonding and introduces a dipole moment, often enhancing a molecule's pharmacokinetic profile.

The Sulfonamide Functional Group: A Privileged Moiety

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized in the "sulfa" class of antibiotics.[2] Beyond anti-infectives, this moiety is integral to diuretics, anticonvulsants, protease inhibitors, and anti-inflammatory agents.[2][3] Its tetrahedral geometry, hydrogen bonding capabilities, and metabolic stability make it an exceptional functional group for anchoring a molecule within a biological target's active site. The most common route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3]

Overview of this compound

This guide focuses on a thiophene derivative where the ring is not acting as a simple bioisostere but as a highly activated core. The presence of both a phenylsulfonyl group at the C5 position and a sulfonyl chloride at the C2 position dramatically alters the ring's electronic properties, transforming it into a potent electrophilic scaffold and enhancing the reactivity of the sulfonyl chloride group itself. Understanding this dual nature is key to harnessing its full synthetic potential.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | [4] |

| CAS Number | 166964-37-0 | [4][5] |

| Molecular Formula | C₁₀H₇ClO₄S₃ | [4][6] |

| Molecular Weight | 322.81 g/mol | [4][6] |

| Melting Point | 103 °C | [6] |

| Appearance | Solid | - |

| Key Safety Hazards | H314: Causes severe skin burns and eye damage (Corrosive) | [4] |

| Storage Conditions | Store in a dry environment at 2-8°C; moisture-sensitive | [6] |

Structural Analysis: The molecule's reactivity is dictated by the powerful inductive and resonance electron-withdrawing effects of the two sulfonyl groups. The phenylsulfonyl (-SO₂Ph) group at C5 and the chlorosulfonyl (-SO₂Cl) group at C2 work in concert to deplete the thiophene ring of electron density. This has two major consequences:

-

It renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic, priming it for rapid reaction with nucleophiles.

-

It significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making the ring itself susceptible to nucleophilic attack, a reaction not typical for unsubstituted thiophenes.[7]

Synthesis and Preparation

While numerous methods exist for the synthesis of thiophenesulfonyl chlorides, a plausible and efficient route to this compound involves a two-step process starting from a commercially available precursor. The general strategy is the chlorosulfonation of a pre-functionalized thiophene.

A common method for introducing a sulfonyl chloride group onto a thiophene ring is through the use of chlorosulfonic acid.[8][9]

Caption: Plausible synthesis of the title compound.

Core Reactivity Analysis: A Dual Electrophilic System

The unique electronic architecture of this compound establishes two distinct sites for nucleophilic attack. The choice of nucleophile, solvent, and reaction conditions will determine the reaction pathway.

Primary Reactivity: The Sulfonyl Chloride Moiety

The most accessible and widely utilized electrophilic site is the sulfur atom of the sulfonyl chloride group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the entire thiophene scaffold.

Mechanism of Nucleophilic Attack at Sulfur: The reaction with nucleophiles (Nu:⁻) proceeds via a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[10][11] Given the steric environment, the Sₙ2-like pathway is generally favored for aromatic sulfonyl chlorides.

Caption: General mechanism for sulfonamide formation.

Key Reactions:

-

Sulfonamide Formation: This is the most critical reaction in a drug discovery context. The compound reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to furnish the corresponding sulfonamides in high yield.[12][13] The base serves to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This reaction is often slower than aminolysis and may require a catalyst.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl.[8] This necessitates handling and storage under anhydrous conditions to maintain reagent integrity.

Secondary Reactivity: The Electrophilic Thiophene Ring

While reactions at the sulfonyl chloride are more common, the electrophilicity of the thiophene ring itself should not be overlooked. The dual sulfonyl substituents activate the ring towards Nucleophilic Aromatic Substitution (SₙAr).[14]

Mechanism of SₙAr: This reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks one of the ring carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][14] Subsequently, a leaving group is expelled to restore aromaticity.

For this compound, there is no conventional leaving group (like a halide) on the C3 or C4 positions. Therefore, an SₙAr reaction would require a particularly strong nucleophile and harsh conditions, potentially displacing one of the sulfonyl groups. However, the primary consequence of the ring's electrophilicity is the pronounced activation of the attached sulfonyl chloride group, making it a superior reagent compared to simpler thiophenesulfonyl chlorides.

Experimental Protocols & Field-Proven Insights

The following protocol provides a robust, self-validating workflow for the synthesis of a novel sulfonamide, a cornerstone application for this reagent.

Protocol: Synthesis of N-(4-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-sulfonamide

This procedure details the reaction of the title compound with a representative electron-rich aniline.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Pyridine (dried, 3.0 eq)

-

Dichloromethane (DCM, anhydrous)

Workflow:

Caption: Experimental workflow for sulfonamide synthesis.

Causality and Insights:

-

Choice of Base: Pyridine is used not only as a base to scavenge HCl but also as a nucleophilic catalyst, potentially forming a highly reactive sulfonylpyridinium intermediate. Triethylamine is a non-nucleophilic alternative if this intermediate is undesirable.

-

Temperature Control: The initial addition is performed at 0°C to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Workup: The acidic wash (1M HCl) removes excess pyridine and p-anisidine. The basic wash (NaHCO₃) removes any unreacted starting material that may have hydrolyzed to the sulfonic acid. This sequence is crucial for simplifying the final purification.

Self-Validating System: Characterization

A successful synthesis is validated by thorough characterization of the product.

| Technique | Expected Observations for N-(4-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-sulfonamide |

| ¹H NMR | Appearance of a singlet for the sulfonamide N-H (typically downfield), signals for the three aromatic systems (phenyl, thiophene, methoxyphenyl), and a singlet for the methoxy group (~3.8 ppm). |

| IR Spec. | Characteristic S=O stretching bands for the two sulfonyl groups (~1350 and 1160 cm⁻¹), and an N-H stretch (~3250 cm⁻¹). |

| LC-MS | A clean peak on the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |

Applications in Drug Development

This compound is not an end-product but a high-value intermediate for building molecular complexity.

-

Scaffold Hopping and Library Synthesis: It allows for the rapid generation of diverse sulfonamide libraries by reacting it with a wide array of primary and secondary amines. This is a key strategy in lead discovery and optimization.

-

Targeted Synthesis: The reagent introduces a rigid, well-defined thiophene-sulfonamide core that can be used to probe the binding pockets of enzymes and receptors. Its potential utility in developing inhibitors for inflammation and cancer pathways is an active area of research.[5][6]

-

Modulation of Physicochemical Properties: The phenylsulfonyl group can be further functionalized to tune properties like solubility, lipophilicity (LogP), and metabolic stability, allowing medicinal chemists to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is dominated by the exceptional electrophilicity of its sulfonyl chloride group. This reactivity is significantly amplified by the presence of a second, powerfully electron-withdrawing phenylsulfonyl group on the thiophene ring. While the ring itself is rendered highly electrophilic, its primary role is to activate the sulfonyl chloride for efficient and high-yield reactions with nucleophiles, particularly amines. By understanding the dual nature of its electrophilicity and employing robust, validated protocols, researchers can effectively leverage this compound to construct complex and novel sulfonamide-based molecules for the discovery and development of next-generation therapeutics.

References

-

Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1348-1351.

-

Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1343-1347.

-

Teotico, D. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Teotico

-

Sone, T., et al. (1981). A Simple and Convenient Procedure for the Chlorosulfonation of Thiophenes. Bulletin of the Chemical Society of Japan, 54(4), 1063-1064.

-

PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. National Center for Biotechnology Information.

-

Chemicalbook. (n.d.). This compound. Chemicalbook.

-

Supporting Information for "Supramolecular Catalysis of a Nucleophilic Aromatic Substitution Reaction". (n.d.). University of Oregon.

-

Chemicalbook. (n.d.). 5-PHENYL-2-THIOPHENESULFONYL CHLORIDE synthesis. Chemicalbook.

-

Teotico, D. (n.d.). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Teotico.

-

PrepChem. (n.d.). Synthesis of 5-chloro-2-thienylsulfonyl chloride. PrepChem.com.

-

Smaoui, H., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 594.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.

-

Eze, F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.

-

Adams, R. & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 84.

-

Chemicalbook. (n.d.). This compound CAS#: 166964-37-0. Chemicalbook.

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

-

The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube.

-

Dr. Venkatesh P. (2019). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.

-

Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride. Chem-Impex International.

-

Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. Google Patents.

-

Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

-

PubChem. (n.d.). 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information.

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61.

-

Kulkarni, A. A., & Nandibewoor, S. T. (2012). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination in Aqueous Medium. International Journal of Chemical Kinetics, 44(11), 736-743.

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook.

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate.

-

LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

-

Chen, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(24), 2134-2155.

-

ResearchGate. (n.d.). Reaction scheme. (i) p-toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate.

-

Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride. MilliporeSigma.

-

Fisher Scientific. (n.d.). 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%. Thermo Scientific.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 166964-37-0 [chemicalbook.com]

- 6. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Unveiling the Influence: A Technical Guide to the Electronic Effects of the Phenylsulfonyl Group on the Thiophene Ring

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylsulfonyl Thiophene Scaffold

In the landscape of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, prized for its unique electronic properties and versatile reactivity.[1] When functionalized, its characteristics can be finely tuned. Among the most powerful modulating substituents is the phenylsulfonyl group (-SO₂Ph). This guide provides an in-depth analysis of the profound electronic effects this potent electron-withdrawing group exerts on the thiophene nucleus. Understanding these interactions is paramount for professionals engaged in the rational design of novel therapeutics and advanced organic materials, as the phenylsulfonyl moiety can dramatically alter a molecule's reactivity, stability, and intermolecular interactions.[2][3] This document moves beyond a simple recitation of facts to explore the causal relationships between structure and electronic properties, offering field-proven insights for the practicing scientist.

The Phenylsulfonyl Group: A Deep Dive into its Electron-Withdrawing Nature

The defining characteristic of the phenylsulfonyl group is its strong electron-withdrawing capacity, which arises from a combination of inductive and resonance effects. The sulfonyl group (-SO₂-) is significantly more electron-withdrawing than a carbonyl group (-CO-).[4][5]

-

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This positive center powerfully withdraws electron density from adjacent atoms through the sigma bond framework—a classic inductive effect.[6] This effect is a primary driver in reducing the electron density of the attached thiophene ring.

-

Resonance Effect (-M): While traditionally debated, the involvement of sulfur's 3d orbitals in π-bonding is now considered less significant than hyperconjugation and polarization effects.[7] The sulfonyl group does not donate electrons via resonance; instead, it acts as a π-acceptor, delocalizing the electron density from the aromatic ring into the S-O bonds. This mesomeric effect further deactivates the ring by pulling π-electron density away from the cyclic system.[8]

The combination of these effects makes the phenylsulfonyl group one of the most potent deactivating groups used in organic synthesis.

Caption: Dominant electronic withdrawal mechanisms of the phenylsulfonyl group.

Quantitative Assessment: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a group. The phenylsulfonyl group exhibits large, positive Hammett constants, confirming its strong electron-withdrawing character.

| Substituent Group | Hammett Constant (σ_m) | Hammett Constant (σ_p) |

| -SO₂Ph | +0.62 | +0.70 |

| -NO₂ | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -COCH₃ | +0.38 | +0.50 |

| -H | 0.00 | 0.00 |

| Table 1: Comparison of Hammett constants for common electron-withdrawing groups. Values are representative and sourced from compilations like those by Hansch et al.[9][10][11] |

The large positive values for -SO₂Ph are comparable to the nitro group (-NO₂), highlighting its exceptional capacity to decrease electron density at the para and meta positions of an aromatic system.[12]

Spectroscopic Consequences of Electron Withdrawal

The altered electronic landscape of the thiophene ring is directly observable through various spectroscopic techniques.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most dramatic effect is the significant downfield shift (higher ppm) of the signals for the thiophene ring protons (¹H NMR) and carbons (¹³C NMR).[15][16] This deshielding is a direct result of the reduced electron density around the nuclei, causing them to experience a stronger effect from the spectrometer's external magnetic field. For instance, protons on an unsubstituted thiophene resonate around 7.0-7.4 ppm, whereas in a 2-(phenylsulfonyl)thiophene, the remaining ring protons can be shifted downfield to regions of 7.5-8.0 ppm or higher.

-

Infrared (IR) Spectroscopy: The sulfonyl group itself provides strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The precise position of these bands can be influenced by the electronic environment, but their presence is a key diagnostic feature.[17]

-

UV-Visible (UV-Vis) Spectroscopy: Attaching an electron-withdrawing group like -SO₂Ph to the thiophene ring generally affects the HOMO-LUMO energy gap.[18] Computational studies show that strong electron-withdrawing groups lower the LUMO energy level.[19] This can lead to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted thiophene, as the energy required for the π-π* electronic transition is altered.

| Spectroscopic Technique | Observed Effect on Phenylsulfonylthiophene | Causality |

| ¹H & ¹³C NMR | Significant downfield shifts for thiophene ring nuclei. | Reduced electron density (deshielding) due to strong inductive and resonance withdrawal.[15] |

| FT-IR | Strong, characteristic peaks for S=O stretching (1350-1300 cm⁻¹ & 1160-1120 cm⁻¹). | Intrinsic vibrational modes of the sulfonyl functional group. |

| UV-Vis | Alteration of λ_max (often a red shift). | Lowering of the LUMO energy level, changing the HOMO-LUMO gap.[18] |

| Table 2: Summary of spectroscopic manifestations. |

Impact on Chemical Reactivity

The primary consequence of the phenylsulfonyl group's electronic pull is a complete inversion of the thiophene ring's typical reactivity profile.

Deactivation Towards Electrophilic Aromatic Substitution (EAS)

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions, often more readily than benzene.[20][21] The introduction of a phenylsulfonyl group drastically deactivates the ring towards electrophilic attack.[22] The severe reduction in nucleophilicity of the thiophene π-system means that much harsher reaction conditions are required for EAS to proceed, if at all. When substitution does occur, the sulfonyl group directs incoming electrophiles primarily to the meta-position (the C4 position in a 2-substituted thiophene), as the ortho and para positions are more strongly deactivated by the resonance effect.

Activation Towards Nucleophilic Aromatic Substitution (SNA_r)

Conversely, the strong electron withdrawal makes the phenylsulfonyl-substituted thiophene ring highly susceptible to Nucleophilic Aromatic Substitution (SNA_r).[23] This is arguably the most significant and synthetically useful consequence. The sulfonyl group can stabilize the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[24][25]

This activation allows for the displacement of a suitable leaving group (e.g., a halide) on the thiophene ring by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for building molecular complexity on the thiophene scaffold.[23][26]

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r) on an activated thiophene.

Experimental Protocols

To provide practical context, the following are representative, self-validating protocols for the synthesis and characterization of a phenylsulfonylthiophene derivative.

Protocol 1: Synthesis of 2-(Phenylsulfonyl)thiophene via Oxidation

This protocol describes the oxidation of 2-(phenylthio)thiophene. The causality for choosing an oxidant like m-CPBA lies in its effectiveness and selectivity for sulfide-to-sulfone oxidation under relatively mild conditions, minimizing side reactions.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(phenylthio)thiophene in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0 °C. This is crucial to control the exothermicity of the oxidation.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the reaction mixture dropwise over 30 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification (Self-Validation): Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylsulfonyl)thiophene.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Protocol 2: Characterization by ¹³C NMR Spectroscopy

This protocol outlines the validation of the product from Protocol 1.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Set up a standard carbon experiment (e.g., 'zgpg30' on a Bruker instrument), ensuring proper locking and shimming for field homogeneity.

-

Acquisition: Acquire the ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Interpretation (Validation):

-

Identify the signals corresponding to the phenyl ring carbons and the thiophene ring carbons.

-

Confirm the presence of four distinct signals for the thiophene ring carbons (unless symmetry exists).

-

Observe that the chemical shifts for the thiophene carbons are significantly downfield compared to literature values for unsubstituted thiophene, confirming the deshielding effect of the -SO₂Ph group. The carbon directly attached to the sulfonyl group (C2) will be particularly deshielded.

-

Conclusion